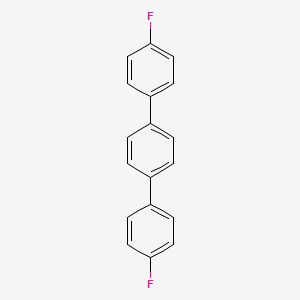

4,4''-Difluoro-1,1',4',1''-terphenyl; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

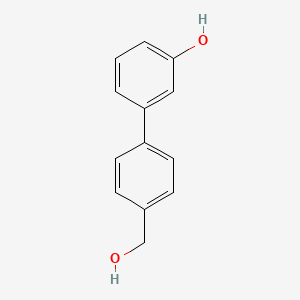

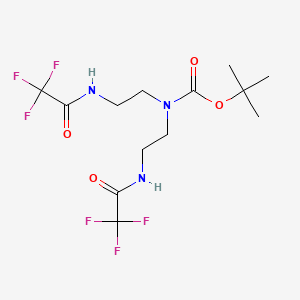

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is a terphenyl derivative. Terphenyls are key structures in synthetic, medicinal, and natural product chemistry. Some terphenyls exhibit considerable biological activities like potent anticoagulant, immunosuppressant, antithrombotic, neuroprotective, specific 5-lipoxygenase inhibitory, and cytotoxic activities .

Synthesis Analysis

The synthesis of terphenyl derivatives involves various methods. One approach involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid . This method constructs the aromatic backbone from acyclic precursors, which is advantageous due to its short synthetic steps and selective nature .Molecular Structure Analysis

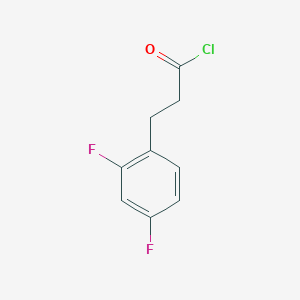

The molecular structure of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is characterized by IR, NMR, LCMS, and elemental analysis . The structure reveals π-π stacking stabilization in molecular packing along with F⋯H and F⋯C interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include condensation and aromatization . The aromatization of substituted cyclohexenones to the corresponding phenol or phenyl ether derivatives is of great interest .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include its molecular formula (C18H12F2), molecular weight (266.29), and its structure . More detailed properties such as boiling point, melting point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of New Terphenyl Derivatives

4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl is used in the synthesis of new terphenyl derivatives . This involves the condensation of ethylacetoacetate with 4,4’-difluoro chalcone followed by aromatization using chloramine-T in acetic acid .

Oxidative Aromatization

This compound is also used in the oxidative aromatization of substituted α,β-unsaturated cyclohexenones to the corresponding phenol derivatives . This process uses chloramine-T and yields the title compound .

Study of Hydrogen Bonding Potential

The derivatives of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl, such as its acid, ethyl ester, and hydrazide, are used to study the influence of the hydrogen bonding potential on crystal packing . This study involves observing the effects of packing conflicts and the formation of stable hydrogen-bonded dimers .

Crystal Structure Analysis

The crystal structures of three derivatives of 4,4’‘-Difluoro-1,1’,4’,1’‘-terphenyl-4’-carboxylic acid are analyzed . This analysis helps in understanding the influence of hydrogen bonding potential on the crystal packing .

Synthesis of Fluoropyrazole Derivatives

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is used in the synthesis of fluoropyrazole derivatives . These derivatives have potential use in treating diabetes, inflammatory disease, as gastric acid inhibitors, and as acaricides .

Pharmaceutical and Agrochemical Industries

Fluorine-containing aromatic and heterocyclic motifs, such as 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl, are important in the pharmaceutical and agrochemical industries . They are used in the synthesis of drugs and plant protection agents .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The mode of action of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is not well-understood at this time. As a difluoro-terphenyl compound, it may interact with its targets through hydrophobic interactions, pi-stacking, or other non-covalent interactions. The presence of fluorine atoms could influence the compound’s electronic properties and potentially enhance its binding affinity .

Pharmacokinetics

Its LogP value is 5.29880 , suggesting that it is lipophilic and may have good membrane permeability. The exact bioavailability, distribution, metabolism, and excretion profiles of this compound need to be determined through further pharmacokinetic studies .

Eigenschaften

IUPAC Name |

1,4-bis(4-fluorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJIXGPDHPFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Difluoro-1,1',4',1''-terphenyl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)